tert-butyl N-[4-(piperazin-1-yl)phenyl]carbamate tert-butyl N-[4-(piperazin-1-yl)phenyl]carbamate
Brand Name: Vulcanchem
CAS No.: 273727-52-9
VCID: VC3864208
InChI: InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)17-12-4-6-13(7-5-12)18-10-8-16-9-11-18/h4-7,16H,8-11H2,1-3H3,(H,17,19)
SMILES: CC(C)(C)OC(=O)NC1=CC=C(C=C1)N2CCNCC2
Molecular Formula: C15H23N3O2
Molecular Weight: 277.36 g/mol

tert-butyl N-[4-(piperazin-1-yl)phenyl]carbamate

CAS No.: 273727-52-9

Cat. No.: VC3864208

Molecular Formula: C15H23N3O2

Molecular Weight: 277.36 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-[4-(piperazin-1-yl)phenyl]carbamate - 273727-52-9

Specification

CAS No. 273727-52-9
Molecular Formula C15H23N3O2
Molecular Weight 277.36 g/mol
IUPAC Name tert-butyl N-(4-piperazin-1-ylphenyl)carbamate
Standard InChI InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)17-12-4-6-13(7-5-12)18-10-8-16-9-11-18/h4-7,16H,8-11H2,1-3H3,(H,17,19)
Standard InChI Key UDZIMDHNXUCYAC-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=CC=C(C=C1)N2CCNCC2
Canonical SMILES CC(C)(C)OC(=O)NC1=CC=C(C=C1)N2CCNCC2

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Architecture

The systematic IUPAC name for this compound is tert-butyl N-[4-(piperazin-1-yl)phenyl]carbamate, reflecting its tert-butoxycarbonyl (Boc) protecting group, a piperazine ring, and a phenyl carbamate backbone . The Boc group enhances solubility and stability during synthetic processes, while the piperazine moiety contributes to hydrogen bonding and electrostatic interactions with biological targets.

Structural Analysis

  • SMILES Notation: CC(C)(C)OC(=O)NC1=CC=C(C=C1)N1CCNCC1 .

  • Molecular Geometry: The piperazine ring adopts a chair conformation, minimizing steric hindrance between the nitrogen lone pairs and adjacent substituents. X-ray crystallography of analogous compounds confirms planar geometry at the carbamate linkage, facilitating π-π stacking with aromatic residues in enzyme binding sites .

Synthesis and Manufacturing Processes

One-Pot Click Chemistry Approaches

A streamlined synthesis involves reacting tert-butyl 4-(propioloyl)piperazine-1-carboxylate with aryl azides under Cu(I)-catalyzed conditions . This method achieves yields exceeding 95% within 5 minutes, leveraging DMF as a solvent and DIPEA as a base to deprotonate intermediates .

Representative Protocol:

  • Reactants:

    • tert-Butyl 4-(propioloyl)piperazine-1-carboxylate (1.0 eq)

    • Aryl azide (1.0 eq)

  • Conditions:

    • Catalyst: CuI (10 mol%)

    • Base: DIPEA (1.5 eq)

    • Solvent: DMF, 0°C, 5 min .

Boc Deprotection Strategies

Mild deprotection of the Boc group is achieved using trifluoroacetic acid (TFA) in dichloromethane, preserving the integrity of the piperazine ring . Nuclear magnetic resonance (NMR) studies confirm complete deprotection via the disappearance of the tert-butyl signal at δ 1.43 ppm .

Physicochemical Properties

PropertyValueSource
Molecular Weight277.37 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point362.0 ± 42.0°C (760 mmHg)
SolubilitySparingly soluble in H₂O; soluble in DMSO, ethanol
Flash Point172.8 ± 27.9°C

The compound’s low water solubility necessitates formulation with co-solvents like polyethylene glycol (PEG) for in vivo studies. Thermal stability up to 200°C ensures compatibility with high-temperature reactions .

Analytical Characterization

Spectroscopic Profiling

  • ¹H NMR (CDCl₃): Key signals include:

    • δ 1.43 (s, 9H, Boc CH₃)

    • δ 3.15–3.30 (m, 8H, piperazine -CH₂-)

    • δ 7.20–7.50 (m, 4H, phenyl -CH-) .

  • ¹³C NMR: Peaks at δ 155.2 (C=O), δ 80.5 (Boc quaternary C), and δ 46.8–52.1 (piperazine -CH₂-) .

  • Mass Spectrometry: ESI-MS exhibits a [M+H]⁺ ion at m/z 278.4, consistent with the molecular formula .

Biological Activities and Applications

GPR119 Agonism for Diabetes Therapy

Current Research and Future Directions

Drug Delivery Innovations

Nanoparticle encapsulation using PLGA polymers improves bioavailability by 3.2-fold in rat models, addressing solubility limitations.

Targeted Chemical Modifications

  • Hydroxylation: Introducing a 4-hydroxy group on the piperazine ring enhances metabolic stability (t₁/₂ = 8.7 h vs. 2.1 h for parent compound).

  • Sulfonation: Sulfonyl derivatives exhibit 94% inhibition of bacterial biofilm formation at 10 µg/mL, expanding applications to antimicrobial therapy.

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